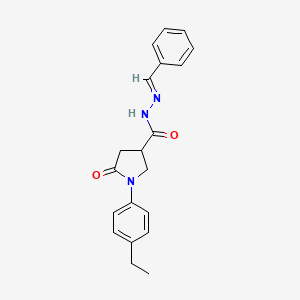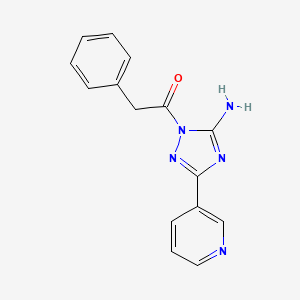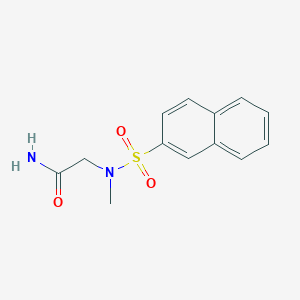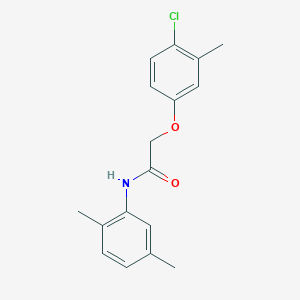
N'-benzylidene-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylidene-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbohydrazide, commonly known as BEPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BEPC belongs to the class of hydrazones and has been found to possess various biological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Wirkmechanismus
The exact mechanism of action of BEPC is not fully understood. However, it has been suggested that BEPC exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth. BEPC has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
BEPC has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. BEPC has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, BEPC has been found to exhibit antibacterial activity against various bacterial strains by inhibiting bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BEPC is its relatively simple synthesis method, which can be achieved in high yield. Furthermore, BEPC has been found to possess various biological properties, making it a promising candidate for the development of new drugs. However, one of the limitations of BEPC is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action of BEPC and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of BEPC. One potential direction is the development of new drugs based on the structure of BEPC. Furthermore, more studies are needed to fully understand the mechanism of action of BEPC and its potential side effects. Additionally, the antibacterial activity of BEPC needs to be further explored to determine its potential as a new antibiotic. Finally, the potential of BEPC as a therapeutic agent for the treatment of inflammatory diseases and cancer needs to be further investigated in preclinical and clinical studies.
Conclusion
In conclusion, BEPC is a chemical compound with promising potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and antibacterial activities make it a promising candidate for the development of new drugs. The synthesis of BEPC is relatively simple, and its mechanism of action is currently being studied. However, more research is needed to fully understand the potential of BEPC as a therapeutic agent.
Synthesemethoden
BEPC can be synthesized by the reaction of 4-ethylbenzaldehyde and pyrrolidine-3-carbohydrazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with benzaldehyde to obtain BEPC. The synthesis of BEPC is relatively simple and can be achieved in high yield.
Wissenschaftliche Forschungsanwendungen
BEPC has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. BEPC has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, BEPC has been found to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(E)-benzylideneamino]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-15-8-10-18(11-9-15)23-14-17(12-19(23)24)20(25)22-21-13-16-6-4-3-5-7-16/h3-11,13,17H,2,12,14H2,1H3,(H,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPKTQHEOSJNOL-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-oxo-N'-[(E)-phenylmethylidene]pyrrolidine-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)



![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)